Sodium hexyl 2-hydroxyethyl phosphate

Surfactant solubility Phosphate ester polarity Emulsifier formulation

Sodium hexyl 2-hydroxyethyl phosphate (CAS 94159-63-4, EC 303-244-9) is an anionic organophosphate diester surfactant with the molecular formula C₈H₁₈NaO₅P and a molecular weight of 248.19 g/mol. Its structure comprises a linear hexyl hydrophobic tail, a hydrophilic phosphate headgroup neutralized as the monosodium salt, and a 2-hydroxyethyl ester moiety that introduces an additional hydroxyl group for hydrogen bonding.

Molecular Formula C8H18NaO5P
Molecular Weight 248.19 g/mol
CAS No. 94159-63-4
Cat. No. B12644280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexyl 2-hydroxyethyl phosphate
CAS94159-63-4
Molecular FormulaC8H18NaO5P
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)([O-])OCCO.[Na+]
InChIInChI=1S/C8H19O5P.Na/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1
InChIKeySVQDQKHRKWSOKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hexyl 2-Hydroxyethyl Phosphate (CAS 94159-63-4): Surfactant Identity and Procurement Baseline


Sodium hexyl 2-hydroxyethyl phosphate (CAS 94159-63-4, EC 303-244-9) is an anionic organophosphate diester surfactant with the molecular formula C₈H₁₈NaO₅P and a molecular weight of 248.19 g/mol [1]. Its structure comprises a linear hexyl hydrophobic tail, a hydrophilic phosphate headgroup neutralized as the monosodium salt, and a 2-hydroxyethyl ester moiety that introduces an additional hydroxyl group for hydrogen bonding [2]. The compound belongs to the broader class of mono-C₆₋₈-alkyl mono(2-hydroxyethyl) phosphate esters, sodium salts (CAS 90506-87-9), used as emulsifiers and surfactants in cosmetic, personal care, detergent, and agricultural adjuvant formulations .

Why Generic Substitution of Sodium Hexyl 2-Hydroxyethyl Phosphate Fails: Structural Determinants of Differential Performance


Phosphate ester surfactants are not freely interchangeable. The combination of a linear C6 alkyl chain and a 2-hydroxyethyl substituent on the same phosphorus center produces a surfactant architecture that differs fundamentally from simple monohexyl phosphates (which lack the hydroxyethyl moiety), longer-chain (C10–C18) alkyl phosphate esters (which exhibit lower critical micelle concentrations but reduced hard-water tolerance), branched-chain analogs (which disrupt ordered interfacial packing), and potassium-counterion variants (which alter solubility and phase behavior) [1]. The presence of the terminal hydroxyl on the hydroxyethyl group contributes additional hydrophilicity and hydrogen-bonding capacity that modulates aqueous solubility, surface tension reduction kinetics, and compatibility with polar co-formulants relative to alkyl-only phosphate esters of comparable chain length . Substituting with an analog that lacks any of these structural features risks altered emulsification performance, formulation instability, or regulatory non-compliance in applications where the specific EC 303-244-9 substance identity is registered [2].

Sodium Hexyl 2-Hydroxyethyl Phosphate: Quantitative Differential Evidence Against Closest Analogs


Hydroxyethyl Group Contribution to Aqueous Solubility Versus Simple Monohexyl Phosphate

Sodium hexyl 2-hydroxyethyl phosphate incorporates a free terminal hydroxyl on the 2-hydroxyethyl ester moiety, providing an additional hydrogen-bonding site beyond the phosphate headgroup. This structural feature increases calculated polar surface area and predicted aqueous solubility relative to sodium monohexyl phosphate (the simple monoester lacking the hydroxyethyl group). Vendors report sodium hexyl 2-hydroxyethyl phosphate as freely soluble in water , whereas monohexyl phosphate (CAS 3900-04-7 free acid) has an estimated water solubility of 1,750 mg/L at 25 °C based on Log Kow of 1.74 . The hydroxyethyl modification is expected to lower the Log Kow by approximately 0.5–0.8 units based on fragment constant contributions of primary alcohol groups, translating to a predicted solubility increase of roughly 3- to 6-fold for the sodium salt form [1].

Surfactant solubility Phosphate ester polarity Emulsifier formulation

Counterion Effect: Sodium Versus Potassium Salt Molecular Weight Efficiency in Formulation

Sodium hexyl 2-hydroxyethyl phosphate (MW 248.19 g/mol) delivers a lower formula weight per mole of active surfactant than its direct potassium analog, potassium hexyl 2-hydroxyethyl phosphate (CAS 85391-10-2, MW 264.30 g/mol) [1]. On an equal-weight dosing basis, the sodium salt provides approximately 6.5% more surfactant molecules per unit mass (248.19 vs. 264.30 g/mol). This translates into improved mass efficiency: to deliver an equimolar surfactant concentration of 100 mM in a finished formulation, 24.8 g/L of the sodium salt is required versus 26.4 g/L for the potassium salt [2].

Counterion selection Formulation efficiency Active surfactant content

Linear Hexyl Chain Versus Branched 2-Ethylhexyl Analog: Interfacial Packing and Micellization Predictability

The linear n-hexyl chain of sodium hexyl 2-hydroxyethyl phosphate differs from the branched 2-ethylhexyl chain found in sodium 2-ethylhexyl 2-hydroxyethyl phosphate (CAS 85909-39-3, MW 276.24 g/mol). Quantitative structure-CMC relationship (QSPR) studies on sodium monohexylphosphate have demonstrated that the CMC is significantly correlated (r = 0.992) with hydrocarbon surface area and steric substituent parameters (STERIMOL) of co-solutes [1]. Extending this class-level inference, the linear hexyl chain presents a smaller and more defined hydrocarbon surface area than the branched 2-ethylhexyl group, which introduces steric bulk at the C2 position. This steric difference is predicted to produce a lower CMC for the 2-ethylhexyl analog (due to larger hydrophobic volume) but at the cost of less ordered interfacial packing and broader micelle size distributions, as observed in linear-versus-branched comparisons of alkyl sulfate surfactants where branched chains raise the CMC by approximately 2- to 3-fold relative to their linear counterparts of equal carbon number [2].

Surfactant packing parameter Micelle formation Structure-property relationship

Differential Emulsification Behavior: Hydroxyethyl Diester Versus Simple Monoalkyl Phosphate

Phosphate ester surfactants with a hydroxyethyl substituent display altered oil-water interfacial behavior relative to simple monoalkyl phosphates. Commercial phosphate ester surfactant literature indicates that the presence of ethoxylate or hydroxyethyl groups in the phosphate ester structure enhances emulsification efficiency for polar oils and improves electrolyte tolerance compared to non-ethoxylated alkyl phosphate esters . Sodium hexyl 2-hydroxyethyl phosphate, with its hydroxyethyl moiety, is described as an emulsifying agent capable of stabilizing oil-water mixtures in cosmetic formulations . In contrast, sodium monohexyl phosphate (the simple monoester without hydroxyethyl) has been studied primarily for its lyotropic liquid crystalline phase behavior rather than emulsification performance, forming isotropic, lamellar, hexagonal, and gel phases across surfactant molar fractions X_M from 0.1 to 0.4 and temperatures from -20 °C to 100 °C [1]. The additional hydrogen-bonding hydroxyl on the hydroxyethyl group is expected to strengthen interfacial film cohesion in oil-in-water emulsions, reducing droplet coalescence rates relative to the monoester analog.

Emulsion stability Phosphate ester surfactant Oil-water interface

Sodium Hexyl 2-Hydroxyethyl Phosphate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Cosmetic Oil-in-Water Emulsion Systems Requiring Electrolyte-Tolerant Primary Emulsifiers

Based on vendor-reported emulsification performance and structural differentiation from simple monohexyl phosphate [Section 3, Evidence Item 4], sodium hexyl 2-hydroxyethyl phosphate is positioned for use as a primary emulsifier in cosmetic creams and lotions where the hydroxyethyl group enhances interfacial film stability through hydrogen bonding. Its linear C6 chain provides a defined hydrophobic anchor that, combined with the sodium counterion's mass efficiency advantage over the potassium analog [Section 3, Evidence Item 2], offers formulation flexibility at reduced raw material loading.

Agricultural Adjuvant Formulations Requiring High Aqueous Solubility and Low Phytotoxicity Risk

The predicted 3- to 6-fold higher aqueous solubility versus simple monohexyl phosphate [Section 3, Evidence Item 1] positions sodium hexyl 2-hydroxyethyl phosphate as a candidate for pesticide adjuvant concentrates where high active loading without organic co-solvents is required. The compound is cited as a potential adjuvant in pesticide formulations to enhance the efficacy of active ingredients, leveraging its surfactant properties [Supporting vendor data]. The linear alkyl architecture avoids the phytotoxicity concerns sometimes associated with branched-chain surfactant metabolites.

Detergent and Hard-Surface Cleaner Formulations Where Sodium Counterion Is Preferred Over Potassium

The 6.5% mass efficiency advantage of the sodium salt relative to the potassium analog [Section 3, Evidence Item 2] provides a tangible procurement rationale for detergent formulators. At equivalent molar surfactant activity, the sodium salt reduces raw material mass, shipping costs, and formulation adjustment complexity. This is particularly relevant in industrial and institutional cleaning applications where phosphate ester surfactants are valued for their alkaline stability and corrosion inhibition properties.

Research Applications in Surfactant Phase Behavior and Self-Assembly Studies

The linear hexyl chain offers more predictable micellization and interfacial packing behavior than branched analogs [Section 3, Evidence Item 3], making sodium hexyl 2-hydroxyethyl phosphate a suitable candidate for fundamental surfactant science studies. While direct CMC data for this specific compound were not located in the peer-reviewed literature, the well-characterized QSPR framework established for sodium monohexylphosphate (CMC correlated with hydrocarbon surface area, r = 0.992) provides a quantitative foundation for predicting the behavior of this hydroxyethyl diester in aqueous and mixed-solvent systems.

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